[Ethyl(methyl)carbamoyl]methanesulfonyl chloride
Description
The compound “[Ethyl(methyl)carbamoyl]methanesulfonyl chloride” is a reactive organosulfur derivative characterized by a methanesulfonyl chloride backbone (SO₂Cl) modified with a carbamoyl group (CONR₂), where the amine substituents are ethyl and methyl. Carbamoyl and sulfonyl chlorides are critical intermediates in organic synthesis, enabling the formation of carbamates, sulfonamides, and other functionalized molecules .
Properties
Molecular Formula |
C5H10ClNO3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-3-7(2)5(8)4-11(6,9)10/h3-4H2,1-2H3 |
InChI Key |
WKQZEOFXFHRORR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with ethyl(methyl)carbamate under controlled conditions. The reaction typically involves the use of a non-nucleophilic base to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.
Industrial Production Methods
Industrial production of [ethyl(methyl)carbamoyl]methanesulfonyl chloride involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the safety and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Sulfonic Acids: Formed from oxidation reactions
Sulfides: Formed from reduction reactions
Scientific Research Applications
Applications in Organic Synthesis
1. Synthetic Intermediates
Ethyl(methyl)carbamoyl]methanesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds, particularly those involving amine and alcohol derivatives. Its ability to react with nucleophiles allows for the formation of stable adducts that can be further manipulated into more complex structures.
2. Pharmaceutical Chemistry
The compound is particularly relevant in medicinal chemistry due to its potential use in drug development. It can be employed to synthesize sulfonamide derivatives, which are known for their antibacterial properties. The reactivity of ethyl(methyl)carbamoyl]methanesulfonyl chloride with amines can yield sulfonamide groups that are critical in the design of new pharmaceuticals .
Reactivity Studies
Research has shown that ethyl(methyl)carbamoyl]methanesulfonyl chloride interacts effectively with various nucleophiles, including:
- Amines : Leading to the formation of sulfonamide derivatives.
- Alcohols : Resulting in methanesulfonate esters, which are useful in carbohydrate synthesis and other applications .
These interactions suggest that the compound may form stable products that could be analyzed for their chemical properties or biological activities.
Case Study 1: Synthesis of Sulfonamide Antibiotics
A study demonstrated the use of ethyl(methyl)carbamoyl]methanesulfonyl chloride in synthesizing a novel class of sulfonamide antibiotics. The reaction conditions were optimized to enhance yield and purity, showcasing the compound's utility as a building block for pharmacologically active agents.
Case Study 2: Reactivity with Alcohols
Another investigation focused on the reactivity of ethyl(methyl)carbamoyl]methanesulfonyl chloride with various alcohols. The resulting methanesulfonate esters were characterized using NMR and mass spectrometry, confirming their potential application in glycoside synthesis.
Mechanism of Action
The mechanism of action of [ethyl(methyl)carbamoyl]methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and other nucleophilic groups present in biomolecules and synthetic compounds. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Table 1: Comparative Properties of Sulfonyl and Carbamoyl Chlorides
*Hypothetical structure inferred from evidence. †Predicted based on analogs .
Biological Activity
Ethyl(methyl)carbamoyl]methanesulfonyl chloride is an organosulfur compound with significant potential in organic synthesis and medicinal chemistry. This article delves into its biological activity, focusing on its reactivity, potential applications, and implications for drug development.
Ethyl(methyl)carbamoyl]methanesulfonyl chloride is characterized by the presence of both carbamoyl and methanesulfonyl chloride functional groups. It appears as a colorless to pale yellow liquid and is known for its high reactivity, particularly in nucleophilic substitution reactions. The compound can be represented by the molecular formula, which indicates its complex structure that may influence its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various nucleophiles, such as amines and alcohols. These interactions can lead to the formation of stable adducts or products that are critical for further analysis regarding their chemical properties and biological effects. The unique combination of ethyl and methyl groups within the carbamoyl structure may affect the compound's reactivity compared to simpler analogs like dimethylcarbamoyl chloride.
Anticancer Potential
Recent studies have highlighted the potential anticancer activity of compounds related to ethyl(methyl)carbamoyl]methanesulfonyl chloride. For example, sulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the substituents at specific positions can enhance or reduce biological activity. Notably, compounds with bulky lipophilic groups have shown improved potency in inhibiting cancer cell growth, with IC50 values ranging from 2.38 to 8.13 µM .
Genotoxicity Concerns
Despite its potential therapeutic applications, there are concerns regarding the genotoxicity of alkyl methanesulfonates, including derivatives of ethyl(methyl)carbamoyl]methanesulfonyl chloride. Regulatory guidelines suggest limiting intake due to their genotoxic nature, emphasizing the need for careful evaluation during drug development processes .
Case Studies
- Antitumor Activity : A recent investigation into sulfonamide derivatives showed that specific structural modifications could significantly enhance anticancer activity. For instance, a derivative with a methyl substituent at the R-position displayed an IC50 value of 2.38 µM against cancer cell lines, indicating promising therapeutic potential .
- Trace Analysis Methodology : A study developed a trace analysis method for detecting alkyl methanesulfonates in drug substances using liquid-liquid extraction techniques. This methodology highlights the importance of monitoring impurities during pharmaceutical development, especially when compounds like ethyl(methyl)carbamoyl]methanesulfonyl chloride are involved .
Comparative Analysis
The following table summarizes key properties and activities of ethyl(methyl)carbamoyl]methanesulfonyl chloride compared to similar compounds:
| Compound Name | Structure Type | Notable Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl(methyl)carbamoyl]methanesulfonyl chloride | Organosulfur | Nucleophilic reactivity | N/A |
| Dimethylcarbamoyl Chloride | Carbamoyl Chloride | Reagent for dimethylcarbamoyl transfer | N/A |
| Sulfonamide Derivative | Sulfonamide | Anticancer activity | 2.38 - 8.13 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
